molecular formula C8H7N3O2 B12791008 N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine CAS No. 7474-79-5

N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine

Katalognummer: B12791008
CAS-Nummer: 7474-79-5
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: ZKDWWPRNULCLMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine is an organic compound characterized by the presence of a nitro group and an imine group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine typically involves the reaction of 5-nitro-2-aminobenzaldehyde with formaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imine group can also participate in covalent bonding with nucleophilic sites in biological molecules, further contributing to its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and imine groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

7474-79-5

Molekularformel

C8H7N3O2

Molekulargewicht

177.16 g/mol

IUPAC-Name

N-[3-(methylideneamino)-4-nitrophenyl]methanimine

InChI

InChI=1S/C8H7N3O2/c1-9-6-3-4-8(11(12)13)7(5-6)10-2/h3-5H,1-2H2

InChI-Schlüssel

ZKDWWPRNULCLMF-UHFFFAOYSA-N

Kanonische SMILES

C=NC1=CC(=C(C=C1)[N+](=O)[O-])N=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.